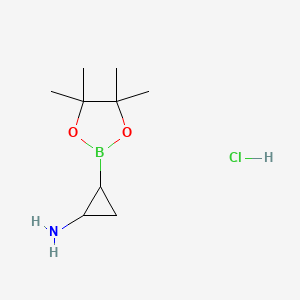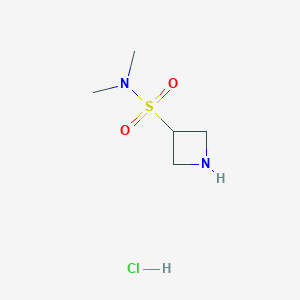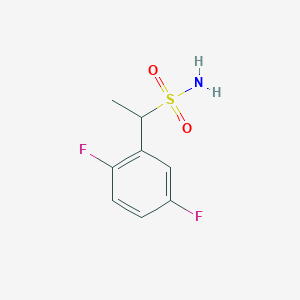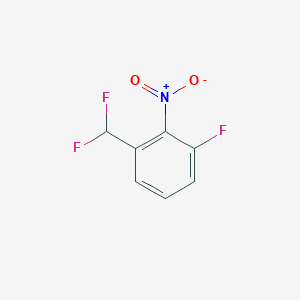
3-(1,2-Oxazol-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2-Oxazol-3-yl)butanoic acid: is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. . The presence of the oxazole ring in this compound imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(1,2-Oxazol-3-yl)butanoic acid typically involves the formation of the oxazole ring followed by the introduction of the butanoic acid moiety. One common method is the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of α-haloketones with hydroxylamine can lead to the formation of oxazole rings . The subsequent introduction of the butanoic acid group can be achieved through various organic transformations, such as esterification and hydrolysis.
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions:
3-(1,2-Oxazol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products Formed:
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring. These derivatives can exhibit diverse chemical and biological properties .
Applications De Recherche Scientifique
3-(1,2-Oxazol-3-yl)butanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: Oxazole derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1,2-Oxazol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes, receptors, and other biological molecules, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
- 2-(1,2-Oxazol-3-yl)acetic acid
- 4-(1,2-Oxazol-3-yl)butanoic acid
- 3-(1,2-Oxazol-5-yl)propanoic acid
Comparison:
3-(1,2-Oxazol-3-yl)butanoic acid is unique due to its specific structure, which includes the oxazole ring attached to a butanoic acid moiety. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the position of the oxazole ring and the length of the carbon chain can influence the compound’s reactivity, solubility, and biological activity .
Propriétés
Formule moléculaire |
C7H9NO3 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
3-(1,2-oxazol-3-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5(4-7(9)10)6-2-3-11-8-6/h2-3,5H,4H2,1H3,(H,9,10) |
Clé InChI |
BPGIVMOYWUXXSX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)C1=NOC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rac-[(1r,2r)-2-tert-butylcyclopropyl]methanol](/img/structure/B13529241.png)
![3-[4-(2-Methylpropyl)phenoxy]propan-1-amine](/img/structure/B13529244.png)

![N-methyl-1-[4-(trifluoromethylsulfanyl)phenyl]methanamine](/img/structure/B13529259.png)



![3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)
![2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B13529285.png)
![4-Methyl-1-oxaspiro[2.5]octane](/img/structure/B13529293.png)




